Erythrosine

Descripción general

Descripción

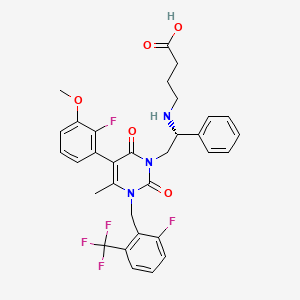

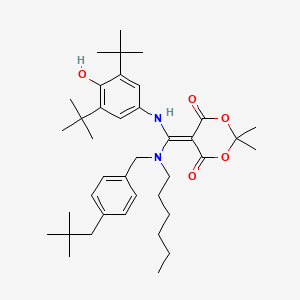

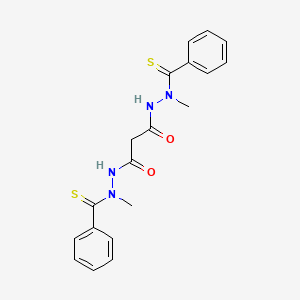

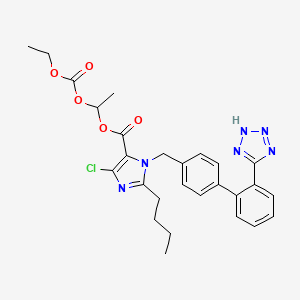

Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is a pink dye primarily used for food coloring . It is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .

Synthesis Analysis

Erythrosine B has been used as a unit molecule for the generation of photocatalyst EP (C20H8O5S4). The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .

Molecular Structure Analysis

The molecular formula of Erythrosine is C20H8I4O5 . Its average mass is 835.892 Da and its monoisotopic mass is 835.655029 Da .

Chemical Reactions Analysis

Erythrosine B has been used in photocatalytic C–H activation . The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .

Physical And Chemical Properties Analysis

Erythrosine is soluble in water and ethanol . An aqueous solution of erythrosine will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added . Its maximum absorption wavelength is 524 nm . The fluorescence of erythrosine changes with pH .

Aplicaciones Científicas De Investigación

-

Food Additive

- Field : Food Science

- Application : Erythrosine (E 127) is used as a food colouring substance . It is exclusively authorised for use in cocktail and candied cherries, and Bigarreaux cherries .

- Methods : Erythrosine is added to food during the manufacturing process to enhance its color .

- Results : The safety of Erythrosine has been re-evaluated and it was found that the tumorigenic effects of Erythrosine in the thyroid gland of rats are secondary to its effects on thyroid function and not related to any genotoxic activity . The current Acceptable Daily Intake (ADI) is 0-0.1 mg/kg bw/day .

-

Photodynamic Therapy

- Field : Medical Science

- Application : Erythrosine is used in photodynamic therapy (PDT) for microbial inhibition and the treatment of infectious diseases .

- Methods : In PDT, Erythrosine is used as a photosensitizer. When irradiated by light, it produces a form of oxygen that can kill nearby cells .

- Results : The effectiveness of PDT using Erythrosine was evaluated on a planktonic suspension culture of E. faecalis .

-

Printing Ink

- Field : Industrial Manufacturing

- Application : Erythrosine is used in the production of printing inks .

- Methods : The specific methods of application in printing inks can vary widely depending on the type of ink and the specific manufacturing process .

- Results : The use of Erythrosine in printing inks can result in vibrant and durable prints .

-

Biological Stain

- Field : Biological Sciences

- Application : Erythrosine is used as a biological stain .

- Methods : In biological staining, Erythrosine is applied to samples to highlight certain structures or elements .

- Results : The use of Erythrosine as a stain can enhance the visibility and contrast of certain biological structures, aiding in their study .

-

Dental Plaque Disclosing Agent

- Field : Dentistry

- Application : Erythrosine is used as a dental plaque disclosing agent .

- Methods : The agent is applied to the teeth, and it adheres to the plaque, staining it a bright color and making it easier to see .

- Results : This helps dentists and patients identify areas of plaque buildup for more effective cleaning .

-

Radiopaque Medium

-

Sensitizer for Orthochromatic Photographic Films

- Field : Photography

- Application : Erythrosine is used as a sensitizer for orthochromatic photographic films .

- Methods : The specific methods of application in photographic films can vary widely depending on the type of film and the specific manufacturing process .

- Results : The use of Erythrosine in photographic films can result in enhanced sensitivity to certain colors .

-

Visible Light Photoredox Catalyst

-

Coloring Agent in Pharmaceuticals

- Field : Pharmaceutical Sciences

- Application : Erythrosine is used as a coloring agent in pharmaceuticals . Erythrosine can be used in colored food and ingested drugs in the U.S. without any restriction .

- Methods : Erythrosine is added to pharmaceuticals during the manufacturing process to enhance its color .

- Results : The use of Erythrosine in pharmaceuticals can result in vibrant and durable colors .

-

Coloring Agent in Pet Foods

- Field : Animal Nutrition

- Application : Erythrosine is used as a coloring agent in pet foods . The European Food Safety Authority only allows erythrosine in pet foods .

- Methods : Erythrosine is added to pet foods during the manufacturing process to enhance its color .

- Results : The use of Erythrosine in pet foods can result in vibrant and durable colors .

-

Coloring Agent in Cake-Decorating Gels

- Field : Food Science

- Application : Erythrosine is commonly used in sweets such as some candies and ice pops, and even more widely used in cake-decorating gels .

- Methods : Erythrosine is added to cake-decorating gels during the manufacturing process to enhance its color .

- Results : The use of Erythrosine in cake-decorating gels can result in vibrant and durable colors .

Safety And Hazards

Erythrosine may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . It is toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Direcciones Futuras

Propiedades

IUPAC Name |

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZEDHHTPQLAI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6I4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15905-32-5 (parent cpd) | |

| Record name | Erythrosine sodium (close form) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021233 | |

| Record name | FD&C Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Water or Solvent Wet Solid, Red powder or granules. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHROSINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Erythrosine | |

CAS RN |

16423-68-0 | |

| Record name | Erythrosine sodium (close form) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.